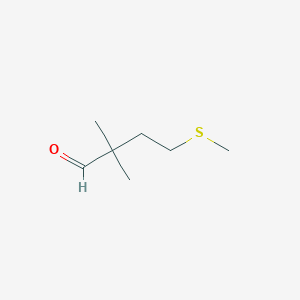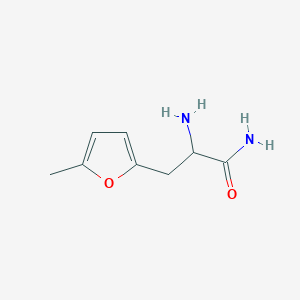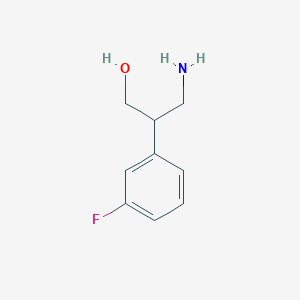
3-Amino-2-(3-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-2-(3-fluorophenyl)propan-1-ol involves the reduction of (3-fluorophenyl)hydroxyacetonitrile using a borane-tetrahydrofuran complex. The reaction is carried out in tetrahydrofuran at 75°C for 2 hours. After the reaction, methanol and hydrogen chloride are added, and the mixture is heated to reflux. The product is then isolated by basifying the aqueous layer and extracting with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-fluorophenyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of 3-amino-2-(3-fluorophenyl)propanone.
Reduction: Formation of 3-amino-2-(3-fluorophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-(3-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially affecting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3-fluorophenyl)propan-1-ol: Similar structure but with the amino group at a different position.
3-Amino-3-(4-fluorophenyl)propan-1-ol: Fluorine atom is located at the para position instead of the meta position.
3-Amino-3-(3-chloro-2-fluorophenyl)propan-1-ol: Contains an additional chlorine atom.
Uniqueness
3-Amino-2-(3-fluorophenyl)propan-1-ol is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-amino-2-(3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12FNO/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2 |
InChI Key |
MATHYTBQRCEHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13272769.png)
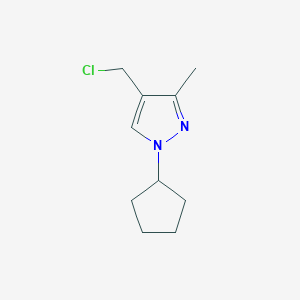
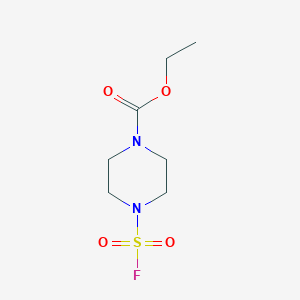

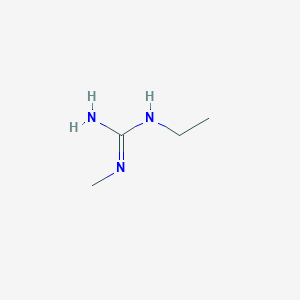

amine](/img/structure/B13272788.png)
![Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate](/img/structure/B13272791.png)
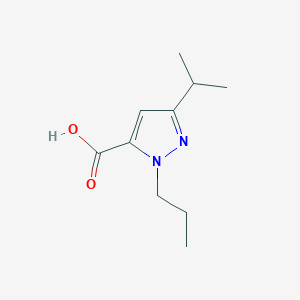
amine](/img/structure/B13272808.png)
